2-Chloro-3-(5-methoxycarbonyl-2-furoyl)pyridine
Overview
Description
2-Chloro-3-(5-methoxycarbonyl-2-furoyl)pyridine is an organic compound with the molecular formula C12H8ClNO4. It is characterized by a pyridine ring substituted with a chloro group and a furoyl group that contains a methoxycarbonyl moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(5-methoxycarbonyl-2-furoyl)pyridine typically involves the reaction of 2-chloropyridine with 5-methoxycarbonyl-2-furoic acid. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms may also be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(5-methoxycarbonyl-2-furoyl)pyridine can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Ester hydrolysis: The methoxycarbonyl group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and reduction: The furoyl moiety can participate in oxidation and reduction reactions, altering the oxidation state of the compound.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Ester hydrolysis: Acidic or basic conditions, using reagents like hydrochloric acid or sodium hydroxide, are employed.
Oxidation and reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Nucleophilic substitution: Substituted pyridines with various functional groups.
Ester hydrolysis: 2-Chloro-3-(5-carboxy-2-furoyl)pyridine.
Oxidation and reduction: Various oxidized or reduced derivatives of the furoyl moiety.
Scientific Research Applications
2-Chloro-3-(5-methoxycarbonyl-2-furoyl)pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(5-methoxycarbonyl-2-furoyl)pyridine is not fully understood. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The furoyl and pyridine moieties may play a role in binding to these targets, influencing their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-(5-carboxy-2-furoyl)pyridine
- 2-Chloro-3-(5-methyl-2-furoyl)pyridine
- 2-Chloro-3-(5-ethoxycarbonyl-2-furoyl)pyridine
Uniqueness
2-Chloro-3-(5-methoxycarbonyl-2-furoyl)pyridine is unique due to the presence of both a chloro group and a methoxycarbonyl-substituted furoyl group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Properties
IUPAC Name |
methyl 5-(2-chloropyridine-3-carbonyl)furan-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO4/c1-17-12(16)9-5-4-8(18-9)10(15)7-3-2-6-14-11(7)13/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFOVIWXHOAHIHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)C(=O)C2=C(N=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30642154 | |
Record name | Methyl 5-(2-chloropyridine-3-carbonyl)furan-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30642154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898785-79-0 | |
Record name | Methyl 5-(2-chloropyridine-3-carbonyl)furan-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30642154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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